METHYL 2-{[4-ALLYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
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Overview
Description
METHYL 2-{[4-ALLYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[4-ALLYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the furan ring, and the attachment of the allyl group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfur-containing compounds. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating or refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[4-ALLYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions may include acidic or basic environments.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 2-{[4-ALLYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-{[4-ALLYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The furan ring and allyl group may contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE
- 2-{[4-Allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
Uniqueness
METHYL 2-{[4-ALLYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[5-(2-methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-4-6-16-12(10-5-7-19-9(10)2)14-15-13(16)20-8-11(17)18-3/h4-5,7H,1,6,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYXRHPPMWGDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(N2CC=C)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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